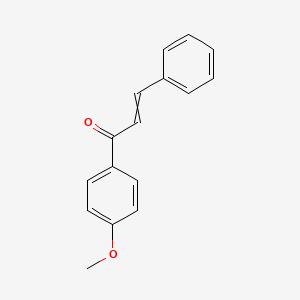

4'-Methoxychalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3 |

InChI Key |

KJHHAPASNNVTSN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4'-Methoxychalcone chemical structure and molecular properties

This compound: A Technical Monograph on Structure, Synthesis, and PPAR Modulation

Executive Summary

This compound (CAS: 959-23-9) is a lipophilic flavonoid precursor characterized by an

Structural Characterization & Isomerism

Precise nomenclature is critical in chalcone chemistry due to the prevalence of positional isomers.

IUPAC & Numbering Logic

The chalcone skeleton consists of a 1,3-diphenyl-2-propen-1-one framework.

-

Ring A (Primed numbers): Attached to the carbonyl group.

-

Ring B (Unprimed numbers): Attached to the

-carbon of the alkene.

| Compound | Substituent Position | Precursors |

| This compound | Methoxy on Ring A (C4') | 4-Methoxyacetophenone + Benzaldehyde |

| 4-Methoxychalcone | Methoxy on Ring B (C4) | Acetophenone + 4-Methoxybenzaldehyde (Anisaldehyde) |

Critical Note: This guide focuses on This compound , where the methoxy group acts as an electron-donating group (EDG) on the ketone side, influencing the electrophilicity of the

Physicochemical Profile

Validated Synthetic Protocol: Claisen-Schmidt Condensation

The most robust synthesis for this compound utilizes a base-catalyzed aldol condensation followed by dehydration. This protocol is optimized for yield and purity, minimizing self-condensation side products.

Reaction Scheme

Materials

-

Reagents: 4-Methoxyacetophenone (15.0 g, 0.1 mol), Benzaldehyde (10.6 g, 0.1 mol), Sodium Hydroxide (NaOH, 40% aq. solution), Ethanol (95%).[3]

-

Equipment: 250 mL Round-bottom flask, magnetic stirrer, ice bath, vacuum filtration setup.

Step-by-Step Methodology

-

Solubilization: Dissolve 15.0 g of 4-Methoxyacetophenone in 50 mL of ethanol in the round-bottom flask.

-

Catalyst Addition: Add 10 mL of 40% NaOH solution dropwise while stirring. The solution may darken slightly.

-

Aldehyde Addition: Add 10.6 g of Benzaldehyde slowly to the mixture.

-

Reaction Phase: Stir vigorously at room temperature (20–25 °C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a distinct UV-active spot (

).

-

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing 5 mL of HCl (to neutralize excess base). The chalcone will precipitate as a pale yellow solid.

-

Purification:

-

Filter the crude solid under vacuum.[3]

-

Wash with cold water (

mL) to remove salts. -

Recrystallization: Dissolve the crude solid in boiling ethanol (~90 mL). Allow to cool slowly to RT, then refrigerate. Collect pale yellow needles.

-

-

Yield Calculation: Expected yield is 85–92%.

Synthetic Workflow Diagram

Caption: Figure 1. Optimized Claisen-Schmidt synthetic workflow for this compound.

Molecular Pharmacology: PPAR Activation

This compound acts as a selective modulator of Peroxisome Proliferator-Activated Receptor gamma (PPAR

Mechanism of Action

Unlike Thiazolidinediones (TZDs) which can cause severe fluid retention, methoxychalcones often exhibit a distinct binding mode.

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPAR

. -

Heterodimerization: The activated PPAR

forms a heterodimer with the Retinoid X Receptor (RXR). -

Cofactor Recruitment: The complex releases co-repressors (e.g., NCoR) and recruits co-activators (e.g., PGC-1

). -

Transcriptional Regulation: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in the promoter regions of target genes.

-

Physiological Output: Upregulation of Adiponectin and GLUT4 , leading to enhanced insulin sensitivity and glucose uptake.

Signaling Pathway Diagram

Caption: Figure 2. Mechanism of Action: PPAR-gamma activation by this compound inducing insulin sensitization.

Analytical Validation (Self-Validating Protocol)

To ensure the synthesized compound is this compound and not an isomer or degradation product, verify the following spectral signatures:

H-NMR Interpretation (CDCl , 400 MHz)

The key differentiator is the methoxy position and the coupling of the alkene protons.

-

Methoxy Group: A sharp singlet (

~3.8–3.9 ppm, 3H). -

-Unsaturated Protons: Two doublets with a large coupling constant (

-

Aromatic Region:

-

The A-ring protons (ortho to carbonyl) will be deshielded (

~8.0 ppm). -

The B-ring protons (phenyl group) appear as multiplets around

7.4–7.6 ppm.

-

Mass Spectrometry

-

Molecular Ion (

): m/z 238.1. -

Fragmentation: Loss of methoxy group or cleavage at the carbonyl alpha-position may be observed.

References

-

BenchChem. (2025).[2][3][7][8] A Technical Guide to the Synthesis of this compound via Claisen-Schmidt Condensation. Retrieved from

-

PubChem. (2025). This compound Compound Summary (CID 641818). National Library of Medicine. Retrieved from

-

Lee, Y. et al. (2013). This compound enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism. PubMed. Retrieved from

-

MedChemExpress. (2024). This compound Datasheet: PPAR activator. Retrieved from

-

Nag, A. et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discoveries & Therapeutics.[9] Retrieved from [9]

Sources

- 1. This compound CAS#: 959-23-9 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 959-23-9 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polypharmacological Paradigm of 4'-Methoxychalcone in Metabolic Syndrome: A Technical Blueprint for Translational Development

Executive Summary

Metabolic syndrome (MetS) is not a singular pathology but a multiplex network failure characterized by insulin resistance, dyslipidemia, and chronic low-grade inflammation (meta-inflammation). Traditional monotherapies often fail to address the interconnected nature of these metabolic derangements. Enter 4'-Methoxychalcone (MPP) , a privileged retrochalcone scaffold characterized by a methoxy group at the para position.

As an application scientist bridging discovery and clinical translation, I approach MPP not just as a bioactive compound, but as a polypharmacological tool. MPP and its derivatives demonstrate a unique capacity to simultaneously modulate energy sensing, lipid metabolism, and inflammatory cascades[1]. This whitepaper deconstructs the mechanistic architecture of MPP, quantifies its efficacy, and provides self-validating protocols for its evaluation and formulation.

Mechanistic Architecture: The "Why" Behind the Molecule

The therapeutic viability of MPP stems from its ability to act as a multi-target ligand. Rather than forcing a single pathway, MPP restores metabolic homeostasis through three primary axes:

-

AMPK/ACC Energy Sensing Axis: MPP and its halogenated derivatives act as potent activators of 5'-adenosine-monophosphate-activated protein kinase (AMPK). By phosphorylating and inhibiting acetyl-CoA carboxylase 1 (ACC), MPP halts de novo lipogenesis and promotes cellular glucose consumption, fundamentally shifting the cell from an anabolic to a catabolic state[1].

-

PPARγ Modulation & Adipogenesis: Ectopic fat deposition drives insulin resistance. MPP functions as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activator. This mechanism enhances healthy adipocyte differentiation, sequestering lipids safely within adipose tissue and away from the liver and skeletal muscle[2].

-

Inhibition of Advanced Glycation End-products (AGEs): Chronic hyperglycemia leads to the formation of AGEs, which trigger inflammatory cytokines. MPP exhibits profound antiglycation activity, inhibiting bovine serum albumin (BSA) glycation through both oxidative and non-oxidative stress pathways[3].

Caption: Multi-target signaling architecture of this compound in metabolic syndrome.

Quantitative Pharmacodynamics

To transition from theoretical mechanism to empirical application, we must quantify MPP's efficacy. The table below synthesizes critical in vitro and in vivo benchmarks for MPP, highlighting its potency against glycation and its systemic hypoglycemic effects when properly formulated.

| Pharmacodynamic Parameter | Experimental Model / Assay | Quantitative Outcome | Reference |

| Antiglycation (Oxidative) | BSA Glycation Assay | IC₅₀ = 37.4 ± 0.8 µM | [3] |

| Antiglycation (Non-Oxidative) | BSA Glycation Assay | IC₅₀ = 65.6 ± 1.7 µM | [3] |

| Blood Glucose Reduction | STZ-Diabetic Mice (Nano-MPP) | Reduced to 163.2 ± 76.3 mg/dL | |

| HbA1c Normalization | STZ-Diabetic Mice (Nano-MPP) | Normalized without hepatotoxicity |

Overcoming Translational Hurdles: Nanomedicine

A critical failure point in drug development is ignoring physicochemical properties. While MPP demonstrates exceptional in vitro activity, its high lipophilicity severely limits aqueous solubility and intestinal absorption. To solve this, advanced formulation strategies, specifically polymeric nanoencapsulation, are required. Nanoencapsulation reduces the particle size to the nanoscale, increasing the surface-area-to-volume ratio and facilitating superior cellular uptake and systemic bioavailability.

Caption: End-to-end translational workflow for MPP from synthesis to in vivo validation.

Self-Validating Experimental Protocols

As researchers, we must design experiments that inherently validate their own outcomes. The following protocols are engineered with built-in causal checks to ensure data integrity.

Protocol A: In Vitro AMPK-Mediated Glucose Uptake (3T3-L1 Adipocytes)

Rationale: To prove that MPP lowers glucose via AMPK activation, we must use a mature adipocyte model expressing the necessary insulin-signaling machinery, followed by orthogonal validation.

-

Cell Differentiation (The Prerequisite):

-

Culture 3T3-L1 pre-adipocytes to confluence.

-

Induce differentiation using a cocktail of IBMX, Dexamethasone, and Insulin. Causality checkpoint: Without this step, cells will not express sufficient GLUT4 transporters or PPARγ, rendering glucose uptake assays useless.

-

-

Serum Starvation:

-

Incubate mature adipocytes in serum-free DMEM for 12 hours. Causality checkpoint: Serum contains growth factors that elevate basal kinase activity. Starvation lowers the baseline, ensuring that any observed AMPK phosphorylation is strictly MPP-induced.

-

-

MPP Treatment & 2-NBDG Uptake:

-

Treat cells with varying concentrations of MPP (e.g., 10, 25, 50 µM) for 24 hours.

-

Add 100 µM of 2-NBDG (a fluorescent glucose analog) for 1 hour. Measure intracellular fluorescence (Ex/Em = 485/535 nm).

-

-

Orthogonal Validation (The Self-Validating Step):

-

Lyse a parallel set of treated cells and perform Western Blotting for p-AMPK (Thr172) and total AMPK.

-

Logic: If 2-NBDG uptake increases but p-AMPK remains static, the glucose uptake is occurring via an off-target mechanism (e.g., membrane disruption). Concordance between both assays validates the AMPK-dependent mechanism[1].

-

Protocol B: Polymeric Nanoencapsulation of MPP

Rationale: To overcome MPP's poor aqueous solubility and enable in vivo efficacy without using toxic co-solvents.

-

Claisen-Schmidt Synthesis & Verification:

-

React p-methoxybenzaldehyde and acetophenone in an ethanol-water system with NaOH at <10°C. Causality checkpoint: Maintaining low temperatures prevents the degradation of the enolate intermediate and minimizes side reactions.

-

Verify purity using HS-GC-MS prior to formulation[3].

-

-

Nanoprecipitation:

-

Dissolve MPP and a biocompatible polymer (e.g., PLGA) in an organic solvent (ethanol/isopropyl palmitate).

-

Inject the organic phase dropwise into an aqueous phase containing a surfactant under high-shear homogenization. Causality checkpoint: The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate instantly, entrapping the highly lipophilic MPP within the nanoparticle core.

-

-

Physicochemical Characterization:

-

Analyze via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Ensure the Polydispersity Index (PDI) is <0.2 and size is <200 nm to guarantee uniform intestinal absorption and prevent rapid reticuloendothelial clearance.

-

Conclusion

This compound represents a highly promising, polypharmacological approach to metabolic syndrome. By simultaneously acting as an AMPK activator, a PPARγ agonist, and a potent antiglycation agent, it addresses the root systemic failures of MetS rather than merely masking symptoms. However, its clinical translation is strictly dependent on overcoming its physicochemical limitations through rigorous, self-validating formulation strategies like polymeric nanoencapsulation.

References

- Source: nih.

- Source: selleckchem.

- Source: mdpi.

- Source: mums.ac.

Sources

Anti-Inflammatory Properties of 4'-Methoxychalcone Derivatives: A Technical Guide

Executive Summary

The search for non-steroidal anti-inflammatory agents (NSAIDs) with reduced gastrointestinal toxicity has catalyzed interest in chalcones (1,3-diphenyl-2-propen-1-one). Among these, 4'-methoxychalcone derivatives represent a privileged scaffold. Unlike non-selective COX inhibitors, these compounds exhibit a dual-mechanism of action: they suppress the NF-

Chemical Basis & Structure-Activity Relationship (SAR)

The chalcone scaffold consists of two aromatic rings (Ring A and Ring B) linked by an

Key SAR Determinants

| Structural Feature | Effect on Anti-Inflammatory Activity | Mechanistic Insight |

| Critical | Acts as a Michael acceptor, forming covalent bonds with cysteine residues on target proteins (e.g., IKK | |

| 4'-Methoxy Group (Ring A) | Enhancer | Increases lipophilicity and electron density, improving cellular permeability and binding affinity to hydrophobic pockets of COX-2. |

| 2'-Hydroxy Group (Ring A) | Potentiator | Forms an intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and enhancing metabolic stability (e.g., in AN07 ). |

| Ring B Substitution | Modulator | Electron-donating groups (e.g., 4-OH, 3,4-OMe) on Ring B generally increase radical scavenging; Halogens (e.g., 4-Cl) enhance metabolic stability. |

Mechanistic Profiling

The therapeutic efficacy of this compound derivatives (e.g., 2'-hydroxy-4'-methoxychalcone , also known as AN07 ) stems from a "push-pull" modulation of cellular signaling.

NF- B Pathway Suppression

Upon LPS stimulation, TLR4 recruits MyD88, leading to IKK complex activation. This compound derivatives inhibit this cascade by:

-

Direct IKK

Inhibition: Preventing the phosphorylation of I -

p65 Immobilization: Blocking the nuclear translocation of the NF-

B p65 subunit, thereby silencing the transcription of iNOS, COX-2, TNF-

Nrf2/HO-1 Activation

Under basal conditions, Nrf2 is sequestered by Keap1. These derivatives act as electrophiles, modifying Keap1 cysteines. This releases Nrf2, which translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates Heme Oxygenase-1 (HO-1) . HO-1 produces carbon monoxide (CO) and bilirubin, potent endogenous anti-inflammatory agents.

Visualization: Dual-Pathway Signaling

Caption: Dual mechanism of this compound derivatives: Inhibition of NF-κB pro-inflammatory signaling and activation of the Nrf2/HO-1 cytoprotective axis.

Preclinical Efficacy Data

The following data summarizes the potency of key derivatives in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Potency (IC

| Compound | NO Inhibition ( | PGE | iNOS Protein Suppression | Reference |

| This compound | 7.1 - 9.6 | ~10.0 | Moderate | [1, 2] |

| 2'-Hydroxy-4'-methoxychalcone (AN07) | 1.34 | < 2.0 | Strong | [2, 3] |

| 2',4',6'-Trimethoxychalcone | 27.60 | N/D | Weak | [4] |

| 2'-Hydroxy-4',6'-dimethoxychalcone | 5.0 - 8.0 | 4.5 | Strong | [5] |

| Indomethacin (Control) | N/A | 0.8 | N/A | [4] |

Note: The presence of the 2'-hydroxy group (AN07) significantly lowers the IC

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (e.g., MTT for cytotoxicity to rule out false positives in anti-inflammatory assays).

Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 cells (

cells/mL) in 96-well plates. Incubate for 24h at 37°C, 5% CO -

Treatment:

-

Pre-treat cells with vehicle (DMSO < 0.1%) or derivative (0.1, 1, 5, 10, 20

M) for 1h. -

Stimulation: Add LPS (final conc. 1

g/mL) and incubate for 24h. -

Control: Include Dexamethasone (10

M) or L-NMMA as a positive inhibitor control.

-

-

Griess Reaction:

-

Mix 100

L of culture supernatant with 100 -

Incubate 10 min at room temperature in the dark.

-

-

Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a NaNO

standard curve. -

Validation: Perform MTT assay on the remaining cells. Discard data if cell viability is < 80% to ensure NO reduction is not due to cell death.

In Vivo Carrageenan-Induced Paw Edema

Objective: Assess systemic anti-inflammatory efficacy.

-

Animals: Male Wistar rats (150-200g).

-

Administration: Administer test compound (10, 30 mg/kg, p.o. or i.p.) 1h prior to induction.

-

Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5h post-injection.

-

Calculation:

(where

Visualization: Experimental Workflow

Caption: Integrated workflow for validating anti-inflammatory activity. Note the parallel viability check (MTT) is mandatory for data validity.

References

-

The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 2020.[2] Available at: [Link]

-

2-Hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells. Journal of Cardiovascular Pharmacology, 2012.[3] Available at: [Link]

-

Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone. ResearchGate, 2008. Available at: [Link]

-

Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone. International Journal of Molecular Sciences, 2024. Available at: [Link]

-

Anti-inflammatory activity of the synthetic chalcone derivatives. International Immunopharmacology, 2007. Available at: [Link]

Sources

- 1. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 4'-Methoxychalcone

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 4'-Methoxychalcone

This compound, a member of the chalcone family, is an open-chain flavonoid characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] As biosynthetic precursors to the entire class of flavonoids, chalcones represent a critical juncture in plant secondary metabolism.[2] this compound itself is not merely a metabolic intermediate; it possesses a spectrum of notable biological activities, including anti-inflammatory, antioxidant, and antitumor properties, making it a compound of significant interest for researchers in drug discovery and natural product chemistry.[2][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the natural origins of this compound and the intricate enzymatic pathways responsible for its synthesis in nature. We will explore the core biosynthetic machinery, from primary metabolites to the final specialized product, and detail the experimental methodologies required for its isolation and characterization.

Part I: Natural Occurrence of this compound

Chalcones are widely distributed throughout the plant kingdom, serving various roles from pigmentation to defense against pathogens.[4] While the diversity of chalcone structures is vast, this compound has been identified in a select number of plant species. Its presence in both edible plants and traditional botanicals underscores the importance of investigating its dietary relevance and therapeutic potential.[5]

The primary known natural sources are concentrated in families such as Piperaceae, Moraceae, and Rutaceae. The table below summarizes the key botanical sources from which this compound has been isolated.

| Plant Species (Scientific Name) | Family | Part of Plant | Reference(s) |

| Piper nigrum | Piperaceae | Inflorescences | [6] |

| Ficus pandurata (syn. Ficus lyrata) | Moraceae | Not specified | [3] |

| Citrus limon (Lemon) | Rutaceae | Fruit | [5][7] |

| Piper aduncum | Piperaceae | Inflorescences | [8] |

| Syzygium balsameum | Myrtaceae | Leaves | [9] |

| Heteropyxis natalensis | Myrtaceae | Leaves | [10][11] |

Note: Some references isolate derivatives like 2',6'-dihydroxy-4'-methoxychalcone, indicating the presence of the core 4'-methoxy-substituted A-ring biosynthetic pathway in that species.[8][9][11]

Part II: The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with a primary metabolite and proceeds through the general phenylpropanoid pathway before branching into flavonoid-specific synthesis.

A. The General Phenylpropanoid Pathway: Forging the Core Precursor

The journey to this compound begins with the aromatic amino acid L-phenylalanine . Three key enzymatic reactions convert it into 4-coumaroyl-CoA, the activated building block for many phenolic compounds.[12][13]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is the entry point into the entire phenylpropanoid pathway.[12][14]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the para-position (C4) of the phenyl ring of cinnamic acid, yielding p-coumaric acid.[12][13]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming a high-energy thioester bond. The product, 4-coumaroyl-CoA , is a central branch-point intermediate in secondary metabolism.[12][13]

B. Chalcone Synthase: The Gateway to Flavonoids

Chalcone Synthase (CHS) is the first committed enzyme in flavonoid biosynthesis.[4] It is a type III polyketide synthase that catalyzes a series of decarboxylation, condensation, and cyclization reactions.

The mechanism involves the condensation of one molecule of 4-coumaroyl-CoA (which will form Ring B of the chalcone) with three molecules of malonyl-CoA .[15] The reaction proceeds through the formation of a linear tetraketide intermediate, which is covalently bound to a cysteine residue in the enzyme's active site.[16] This intermediate then undergoes an intramolecular Claisen condensation, a ring-closing reaction that forms the aromatic Ring A and releases the product, naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[4][15]

C. Tailoring Reactions: The Genesis of this compound

The formation of naringenin chalcone is the most common route. However, to produce this compound, which lacks the 2'- and 6'- hydroxyl groups and possesses a 4'-methoxy group, specific "tailoring" enzymes are required. The precise order of operations can vary between species, but the most plausible pathway involves the action of an O-methyltransferase (OMT) .

OMTs are enzymes that transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate.[12] In this context, a specific OMT acts on a chalcone precursor that has a hydroxyl group at the 4'-position. This leads to the final this compound structure. It is hypothesized that a chalcone synthase variant or a subsequent reductase/dehydroxylase system may be responsible for the lack of hydroxyl groups at the 2' and 6' positions, or that the precursor to Ring A is not derived from the typical polyketide pathway in all cases.

The following diagram illustrates the complete biosynthetic pathway.

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Part III: Experimental Protocols for Isolation and Characterization

The successful study of this compound relies on robust methods for its extraction from natural sources and unambiguous structural confirmation.

A. Protocol: Extraction and Isolation

This protocol provides a generalized workflow for isolating this compound from dried plant material, such as leaves or inflorescences.

Rationale: The choice of solvents and chromatographic phases is dictated by the compound's moderate polarity. Dichloromethane or ethyl acetate are effective for initial extraction, while silica gel chromatography separates compounds based on polarity differences, allowing for the isolation of the target chalcone from more polar flavonoids and non-polar lipids.[10][11]

Methodology:

-

Material Preparation:

-

Air-dry the collected plant material (e.g., 500 g of Piper nigrum inflorescences) in the shade to prevent degradation of phytochemicals.

-

Grind the dried material into a coarse powder using a mechanical grinder to increase the surface area for solvent penetration.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in dichloromethane (DCM) (3 x 2 L) at room temperature for 72 hours with occasional agitation.

-

Causality: DCM is chosen for its ability to efficiently extract medium-polarity compounds like methoxylated chalcones while leaving behind highly polar substances like sugars and proteins.

-

Filter the extracts through Whatman No. 1 filter paper and combine the filtrates.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude DCM extract.

-

-

Silica Gel Column Chromatography (Fractionation):

-

Prepare a slurry of silica gel (200-300 mesh) in hexane and pack it into a glass column (e.g., 5 cm diameter).

-

Adsorb the crude DCM extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20, etc.), and finally 100% ethyl acetate.

-

Collect fractions (e.g., 100 mL each) and monitor them by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (7:3) mobile phase and UV visualization (254 nm and 365 nm).

-

Causality: The gradient elution ensures that non-polar compounds elute first, followed by compounds of increasing polarity. This compound is expected to elute in the mid-polarity fractions.

-

-

Purification:

-

Combine fractions containing the compound of interest (identified by a distinct spot on TLC with a characteristic Rf value).

-

Subject the combined fractions to further purification, if necessary, by preparative TLC or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure, crystalline this compound.[17]

-

B. Protocol: Spectroscopic Characterization

Unambiguous identification requires a combination of spectroscopic techniques.

-

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Dissolve the pure compound in deuterated chloroform (CDCl₃).

-

Expected Signals: Look for two doublets for the α and β protons of the enone system between δ 7.4-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[10][18] A sharp singlet integrating to three protons around δ 3.8-3.9 ppm is characteristic of the methoxy group.[19][20] Aromatic protons will appear in the δ 6.9-8.1 ppm range.

-

-

¹³C-NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy:

-

Expected Signals: A signal for the carbonyl carbon (C=O) will be downfield, typically around δ 187-190 ppm.[17] The methoxy carbon will appear around δ 55 ppm. Signals for the α and β carbons and the aromatic carbons will also be present in their characteristic regions.

-

-

EIMS (Electron Ionization Mass Spectrometry):

-

IR (Infrared) Spectroscopy:

The following diagram illustrates the general experimental workflow.

Caption: Experimental workflow for isolation and characterization.

Conclusion

This compound is a valuable natural product with a defined biosynthetic origin rooted in the ubiquitous phenylpropanoid pathway. Its creation requires the coordinated action of core enzymes like PAL, C4H, 4CL, and CHS, followed by specific tailoring by O-methyltransferases. While its natural distribution appears limited to certain plant families, understanding its biosynthesis opens avenues for metabolic engineering in microbial or plant hosts to enhance production. The robust methodologies for its extraction and characterization detailed herein provide a foundation for researchers to isolate this and related compounds for further investigation into their promising pharmacological activities, ultimately bridging the gap between natural product discovery and therapeutic development.

References

-

Wikipedia. Chalcone synthase. [Link]

-

Koes, R., et al. (n.d.). Chalcone synthase and its functions in plant resistance. PMC. [Link]

-

Pandey, A., et al. (n.d.). Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants. PMC. [Link]

-

Ferrer, J. L., et al. (1999). Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. SciSpace. [Link]

-

Inxight Drugs. (n.d.). This compound. [Link]

-

M-CSA. (n.d.). Naringenin-chalcone synthase. [Link]

-

Noel, J. P., et al. (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. PMC. [Link]

-

Wikipedia. Phenylpropanoids metabolism. [Link]

-

Tien, X. Y., et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discov Ther. [Link]

-

Moore, B. S., et al. (2002). Plant-like biosynthetic pathways in bacteria: from benzoic acid to chalcone. PubMed. [Link]

-

Susanti, E. H., et al. (2022). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

-

Hano, C., et al. (2016). Chalcone Synthase (CHS) Gene Suppression in Flax Leads to Changes in Wall Synthesis and Sensing Genes, Cell Wall Chemistry and Stem Morphology Parameters. Frontiers in Plant Science. [Link]

-

ResearchGate. (2021). Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. [Link]

-

ResearchGate. (n.d.). Phenylpropanoid pathway leading to the major classes of flavonoids. [Link]

-

CDN. (n.d.). An Aldol Condensation to synthesize Chalcones. [Link]

-

Komala, I., et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. ResearchGate. [Link]

-

Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. [Link]

-

BioCrick. (n.d.). This compound | CAS:959-23-9. [Link]

-

Salehi, B., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online. [Link]

-

Torres-Santos, E. C., et al. (1999). Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis. PubMed. [Link]

-

Dymarska, M., et al. (n.d.). Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential. PMC. [Link]

-

IOMC. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum. [Link]

-

Adesanwo, J. K., et al. (2018). Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. International Scholars Journals. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Stompor, M., et al. (2024). Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains. MDPI. [Link]

Sources

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 5. Buy 4-Methoxychalcone | 22252-15-9 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. extrasynthese.com [extrasynthese.com]

- 8. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iomcworld.com [iomcworld.com]

- 10. researchgate.net [researchgate.net]

- 11. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 12. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Chalcone Synthase (CHS) Gene Suppression in Flax Leads to Changes in Wall Synthesis and Sensing Genes, Cell Wall Chemistry and Stem Morphology Parameters [frontiersin.org]

- 14. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. scitepress.org [scitepress.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. This compound | C16H14O2 | CID 641818 - PubChem [pubchem.ncbi.nlm.nih.gov]

pharmacokinetics and bioavailability of 4'-Methoxychalcone

Whitepaper: Pharmacokinetic Profiling and Bioavailability of 4'-Methoxychalcone

Executive Summary

This compound (MPP) is a bioactive flavonoid precursor characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. While it exhibits profound antidiabetic, anti-inflammatory, and antiproliferative properties, its translation from a promising benchtop scaffold to a clinical therapeutic relies heavily on overcoming pharmacokinetic (PK) bottlenecks[1]. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. By examining its physicochemical properties, pre-systemic gut extraction, and hepatic biotransformation, we establish a robust framework for optimizing its bioavailability.

Physicochemical Profiling & ADME Predictions

The pharmacokinetic behavior of any chalcone derivative is fundamentally dictated by its physicochemical properties. This compound complies strictly with Lipinski’s Rule of Five and Veber’s Rule, theoretically enabling oral administration[1]. However, the presence of the methoxy group (-OCH3) and the highly reactive ketoethylenic moiety (-C=O-CH=CH-) creates a complex absorption profile.

While the compound exhibits a moderate-to-high tendency to dissolve in organic solvents, its aqueous solubility remains a limiting factor[1]. The lipophilicity of methoxychalcones (cLogP typically ranging between 2.0 and 5.0) facilitates passive diffusion across the intestinal epithelium and the blood-brain barrier, but it concurrently increases the likelihood of sequestration in adipose tissues and high plasma protein binding[2].

Table 1: Quantitative Physicochemical and PK Parameters of this compound

| Parameter | Value / Estimate | Clinical & Experimental Significance |

| Molecular Weight | 238.28 g/mol | Optimal for passive paracellular/transcellular diffusion. |

| cLogP (Lipophilicity) | ~3.5 - 4.0 | High membrane permeability; risk of low aqueous solubility[2]. |

| Oral Bioavailability | ~55% | Limited by first-pass metabolism and poor dissolution rates[1]. |

| Protein Binding | High (BSA interaction) | Strong affinity for Drug Sites 1 and 2 on serum albumin, reducing the free active fraction in systemic circulation[1]. |

| Primary Metabolism | Hepatic & Intestinal | Rapid O-demethylation, monooxygenation, and Phase II conjugation[3]. |

In Vivo Pharmacokinetics: The ADME Cascade

Absorption and Pre-Systemic Metabolism

Upon oral administration, this compound undergoes rapid absorption primarily via passive diffusion. However, the estimated oral bioavailability is capped at approximately 55%[1]. This attenuation is not solely due to solubility issues; it is heavily influenced by pre-systemic intestinal metabolism. Ex vivo perfusion models demonstrate that this compound derivatives are subjected to significant Phase II metabolism within the gut wall, yielding glucuronide, sulfate, and glutathione (GSH) conjugates before ever reaching the hepatic portal vein[4]. The reactivity of the α,β-unsaturated carbonyl group makes it highly susceptible to Michael addition with endogenous GSH.

Distribution and Protein Binding

Once in systemic circulation, this compound exhibits extensive binding to transport proteins. Molecular docking and in vitro fluorescence quenching assays confirm a remarkable affinity for bovine serum albumin (BSA), specifically at the two main hydrophobic binding pockets (Drug Sites 1 and 2)[1]. While this high protein binding facilitates the transport of the lipophilic molecule through the aqueous plasma environment, it restricts the volume of distribution (Vd) of the free, pharmacologically active drug, necessitating higher dosing to achieve target tissue saturation.

Hepatic Biotransformation and Clearance

Hepatic clearance is the primary elimination route for this compound. Cytochrome P450 (CYP) enzymes rapidly process the parent compound. LC-MS/MS studies of microsomal transformations reveal that the primary Phase I metabolic pathways include monooxygenation and O-demethylation (yielding a demethylated metabolite)[3]. Subsequently, these hydroxylated metabolites undergo rapid Phase II glucuronidation, increasing their polarity for renal and biliary excretion.

Figure 1: ADME pathway and biotransformation of this compound.

Self-Validating Experimental Methodologies

To accurately profile the PK parameters of this compound, empirical validation must isolate specific metabolic variables. The following protocols are engineered with built-in validation mechanisms to ensure data integrity.

Protocol 1: Ex Vivo Intestinal Perfusion (Absorption & Gut Metabolism)

Causality Rationale: Standard Caco-2 cell monolayers fail to accurately replicate the complex expression of Phase II enzymes found in the intact intestinal mucosa. We utilize an ex vivo rat intestinal perfusion model to distinctly isolate gut wall metabolism from hepatic first-pass effects[4].

-

Perfusion Medium Preparation: Prepare an isotonic Krebs-Tris buffer (pH 7.4). Critical Step: Add 3.5% v/v PEG-400 to the buffer. Because this compound is highly lipophilic, PEG-400 prevents the compound from precipitating out of solution or adsorbing onto the plastic tubing, ensuring zero-order delivery kinetics[4].

-

Surgical Isolation: Under anesthesia, isolate a 10 cm segment of the proximal rat jejunum. Cannulate both ends.

-

Perfusion & Sampling: Perfuse the medium containing 240 μM of this compound at a flow rate of 0.25 mL/min at 37°C[4]. Collect the perfusate at 15-minute intervals for 90 minutes.

-

Validation (Mass Balance): Simultaneously measure the disappearance of the parent compound from the perfusate and the appearance of Phase II metabolites (glucuronide, sulfate, and GSH conjugates) using HPLC-UV (detection at 350 nm) and HPLC-MS[4]. A total mass recovery of >90% validates the absence of non-specific binding to the apparatus.

Protocol 2: In Vitro Hepatic Microsomal Stability (Phase I Clearance)

Causality Rationale: To determine the intrinsic hepatic clearance (

-

Incubation Mixture: Combine this compound (1-10 μM) with rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (essential for CYP450 electron transfer).

-

Kinetic Sampling & Termination: Aliquot 50 μL of the mixture at 0, 15, 30, 45, and 60 minutes. Critical Step: Terminate the reaction immediately by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., dimethyl terephthalate). This denatures the enzymes and precipitates proteins, halting metabolism instantly[1].

-

LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via high-resolution LC-MS/MS. Look for mass shifts corresponding to monooxygenation (+16 Da) and O-demethylation (-14 Da)[3].

-

Validation: Run a parallel negative control lacking NADPH. The absence of metabolite formation in this control validates that the observed degradation is strictly CYP-mediated and not due to chemical instability.

Strategies for Bioavailability Enhancement

Given the high lipophilicity and rapid clearance of this compound, pharmaceutical formulation strategies must be employed to achieve therapeutic plasma concentrations. Current research highlights the development of nanoparticle formulations (e.g., lipid nanocapsules or polymeric micelles) to bypass poor aqueous dissolution and protect the reactive α,β-unsaturated carbonyl from premature GSH conjugation in the gut[1]. Additionally, structural modifications—such as the synthesis of bis-Mannich analogs—can alter lipophilicity and modulate the rate of Phase II intestinal elimination, thereby fine-tuning the compound's half-life and tissue penetration[4].

Conclusion

This compound is a highly potent scaffold with a pharmacokinetic profile defined by high lipophilicity, moderate oral bioavailability (~55%), and rapid hepatic/intestinal clearance. Its strong affinity for serum albumin and susceptibility to CYP-mediated O-demethylation dictate its systemic half-life. By leveraging rigorous, self-validating ex vivo and in vitro methodologies, researchers can accurately map its biotransformation pathways, paving the way for advanced nano-formulations that maximize its clinical efficacy.

References

1.[1] Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone - MDPI. MDPI. Available at:[Link] 2.[4] HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. Open Medicinal Chemistry Journal. Available at:[Link] 3.[3] (E)-2-Benzylidenecyclanones: Part XVII. An LC-MS study of microsomal transformation reactions of (E)-2-[(4'-methoxyphenyl)methylene]-benzosuberon-1-one: A cyclic chalcone analog. Journal of Pharmaceutical and Biopharmaceutical Research - SyncSci Publishing. Available at:[Link] 4.[2] Antimalarial Activity of 4-Metoxychalcones: Docking Studies as Falcipain/Plasmepsin Inhibitors, ADMET and Lipophilic Efficiency Analysis to Identify a Putative Oral Lead Candidate. ResearchGate. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (E)-2-Benzylidenecyclanones: Part XVII. An LC-MS study of microsomal transformation reactions of (E)-2-[(4'-methoxyphenyl)methylene]-benzosuberon-1-one: A cyclic chalcone analog | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]

- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to 4'-Methoxychalcone and its Interaction with the Nrf2/ARE Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of chronic diseases and, notably, in cancer progression and chemoresistance. This has rendered the Nrf2 pathway a significant target for therapeutic intervention. Chalcones, a class of naturally occurring and synthetic compounds, have emerged as potent modulators of this pathway. This technical guide provides a comprehensive examination of 4'-Methoxychalcone, a specific chalcone derivative, and its inhibitory effects on the Nrf2/ARE pathway, particularly in the context of cancer therapy. We will delve into the mechanistic underpinnings of the Nrf2 pathway, detail the cell- and context-dependent actions of this compound, and provide robust, field-proven protocols for the rigorous scientific investigation of this interaction.

The Nrf2/ARE Signaling Pathway: A Master Regulator of Cellular Defense

The Nrf2/ARE pathway is a cornerstone of cellular homeostasis, orchestrating the expression of a vast array of cytoprotective genes.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular Nrf2 levels.[2]

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and abrogating Nrf2 ubiquitination.[3] Consequently, newly synthesized Nrf2 bypasses degradation and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter regions of its target genes. This binding event initiates the transcription of numerous phase II detoxification enzymes and antioxidant proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[4][5]

While Nrf2 activation is a protective mechanism in normal cells, its aberrant and constitutive activation is a common feature in many cancers.[1][6] This "dark side" of Nrf2 confers a significant survival advantage to tumor cells, promoting proliferation, metabolic reprogramming, and resistance to chemotherapy and radiotherapy.[1][7] This has led to a paradigm shift in oncology, where the inhibition of Nrf2 has emerged as a promising therapeutic strategy to sensitize cancer cells to conventional treatments.[6][8][9]

This compound: A Context-Dependent Inhibitor of the Nrf2 Pathway

Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone.[10] Many chalcones are known to be potent activators of the Nrf2 pathway, often acting as Michael acceptors that directly interact with Keap1.[11][12] However, the pharmacological activity of chalcones is highly dependent on their substitution patterns.

This compound (4-MC) is a chalcone derivative that has demonstrated diverse biological activities, including anti-inflammatory and anti-tumor properties.[13] Intriguingly, studies have revealed that 4-MC exhibits a cell- and context-dependent effect on the Nrf2/ARE pathway. While it can act as an activator in certain cell types, such as HEK293 cells, it functions as an inhibitor in others, notably in A549 lung cancer cells, which exhibit high constitutive Nrf2 activity.[14][15]

This inhibitory action in cancer cells is of significant therapeutic interest. Research has shown that 4-MC can suppress the transcriptional activity of Nrf2 and down-regulate the expression of both Nrf2 and its downstream target, NQO1, in A549 cells.[14][15] This inhibition appears to be mediated, at least in part, through the PI3K/Akt signaling pathway.[14] By dampening the Nrf2-mediated defense mechanism, 4-MC has been shown to enhance cisplatin-induced oxidative stress and cytotoxicity in these cancer cells.[14][15]

Table 1: Comparative Nrf2 Inhibitory Activity

| Compound | Cancer Cell Line | Assay | IC50 / % Inhibition |

| This compound | A549 (Lung Carcinoma) | ARE Luciferase Reporter | ~36% inhibition at 20.98 µM [16] |

| Brusatol | A549 (Lung Carcinoma) | Cell Viability | < 0.06 µM[16] |

| Luteolin | A549 (Lung Carcinoma) | Not Specified | 1-20 µM[16] |

Note: The data for this compound indicates the percentage of inhibition at a specific concentration, as a direct IC50 value for its Nrf2 inhibitory activity was not explicitly stated in the reviewed literature.[16]

Methodologies for Studying this compound's Effect on the Nrf2/ARE Pathway

A multi-faceted experimental approach is essential to comprehensively elucidate the interaction of this compound with the Nrf2/ARE pathway. The following protocols are designed to be self-validating, providing a rigorous framework for investigation.

ARE-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the transcriptional activity of Nrf2.[17][18] It utilizes a reporter plasmid containing multiple copies of the ARE sequence upstream of a luciferase gene.

Principle: When Nrf2 is active, it binds to the ARE sequences in the plasmid and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of Nrf2 transcriptional activity.

Protocol:

-

Cell Seeding and Transfection:

-

Seed cells (e.g., A549 or HEK293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[19]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the mRNA levels of Nrf2 and its downstream target genes, such as NQO1 and HMOX1.

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent dye.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with this compound or vehicle control for the desired time points.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcriptase enzyme and random primers.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for Nrf2, NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Perform the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Present the data as a fold change compared to the vehicle-treated control.

-

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the protein levels of Nrf2 and its target proteins.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6- or 12-well plate and treat as described for qPCR.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Concluding Remarks and Future Directions

The study of this compound's inhibitory effect on the Nrf2/ARE pathway in cancer cells presents a compelling avenue for drug development. Its ability to sensitize tumors with high constitutive Nrf2 activity to conventional therapies like cisplatin holds significant therapeutic potential.[15] However, the context-dependent nature of its activity underscores the importance of thorough and rigorous investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying its cell-specific inhibitory action. Investigating its interaction with upstream regulators of Nrf2, such as the PI3K/Akt pathway, and exploring potential off-target effects will be crucial. Furthermore, transitioning from in vitro studies to in vivo cancer models will be essential to validate its efficacy and safety profile as a potential chemosensitizing agent. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this promising area of oncology research.

References

-

Panieri, E., & Saso, L. (2019). Potential Applications of NRF2 Inhibitors in Cancer Therapy. Oxidative Medicine and Cellular Longevity, 2019, 8592345. [Link]

-

Arfin, S., Jha, N. K., Jha, S. K., Kesari, K. K., Ruokolainen, J., & Roychoudhury, S. (2019). Pharmacological Applications of Nrf2 Inhibitors as Potential Antineoplastic Drugs. Molecules, 24(9), 1667. [Link]

-

He, F., Antonucci, L., & Karin, M. (2020). Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment. Cancers, 12(6), 1471. [Link]

-

Tagde, P., Tagde, S., Tagde, P., Bhatt, P., Raza, K., & Rahman, M. H. (2016). An overview of chemical inhibitors of the Nrf2-ARE signaling pathway and their potential applications in cancer therapy. Free Radical Biology and Medicine, 99, 544–556. [Link]

-

Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182. [Link]

-

Lin, Y. T., Wu, Y. C., & Chen, C. Y. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 25(12), 2907. [Link]

-

Serafini, M. M., & Pavan, F. R. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules, 23(7), 1827. [Link]

-

Ahmed, K., Faraone, I., & Milella, L. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Expert Opinion on Therapeutic Patents, 31(7), 603–622. [Link]

-

Serafini, M. M., & Pavan, F. R. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. SciSpace. [Link]

-

Kim, J. H., Lee, J. M., & Kim, Y. J. (2013). 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells. Molecules and Cells, 36(4), 346–352. [Link]

-

Xia, M., & Simeonov, A. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 2474, 59–69. [Link]

-

Singh, A., Wu, H., & Zhang, R. (2014). Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells. Journal of Medicinal Chemistry, 57(15), 6439–6450. [Link]

-

Kim, J. H., Lee, J. M., & Kim, Y. J. (2013). The chalcone derivative 4-MC inhibits Nrf2/ARE transcriptional activity in A549 cells. ResearchGate. [Link]

-

Xia, M., & Simeonov, A. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed. [Link]

-

Susanti, E. H., & Mulyani, S. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

-

Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. CDN. [Link]

-

Kim, J. H., Lee, J. M., & Kim, Y. J. (2013). 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells. PubMed. [Link]

-

Inxight Drugs. (n.d.). This compound. Inxight Drugs. [Link]

-

MORPHISTO. (n.d.). Dual Luciferase Reporter Assay Kit (MORV0010). MORPHISTO. [Link]

-

Ade, N., & Itier, R. (2009). HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway. Toxicological Sciences, 107(2), 447–456. [Link]

-

Saito, R., Suzuki, T., & Yamamoto, M. (2021). Molecular basis for the disruption of Keap1–Nrf2 interaction via Hinge & Latch mechanism. Communications Biology, 4(1), 576. [Link]

-

Robledinos-Antón, N., & Cuadrado, A. (2020). KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. British Journal of Pharmacology, 177(14), 3181–3200. [Link]

Sources

- 1. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for the disruption of Keap1–Nrf2 interaction via Hinge & Latch mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment [ijbs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. selleckchem.com [selleckchem.com]

- 14. 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

Technical Guide: Molecular Targets of 4'-Methoxychalcone in Diabetes Research

[1]

Executive Summary

This compound (4'-MC) represents a privileged scaffold in medicinal chemistry, particularly within the metabolic disease space.[1] Unlike non-specific antioxidants, 4'-MC exhibits defined polypharmacology, acting as a modulator of specific signaling nodes critical to glucose homeostasis.

This guide delineates the three primary molecular mechanisms through which 4'-MC exerts anti-diabetic effects:

-

PPAR

Agonism: Inducing adipocyte differentiation and insulin-sensitizing adipokine secretion.[1] - -Glucosidase Inhibition: Reducing post-prandial hyperglycemic excursions via competitive enzymatic inhibition.[1]

-

PTP1B Modulation: Enhancing insulin receptor sensitivity (Scaffold-dependent activity).[1]

Mechanistic Architecture

Primary Target: PPAR Agonism & Adipogenesis

The most well-characterized target of 4'-MC is the Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Mechanism: 4'-MC binds to the ligand-binding domain (LBD) of PPAR

, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPRE) in the DNA. -

Downstream Effectors:

-

Upregulation: Adiponectin, aP2 (FABP4), Fatty Acid Synthase (FAS), and GLUT4.

-

Differentiation: 4'-MC (5 µM) significantly enhances lipid accumulation in preadipocytes (3T3-L1), a hallmark of functional, insulin-sensitive adipocytes.[1]

-

Insulin Sensitization: By reversing TNF-

-mediated inhibition of adipocyte differentiation, 4'-MC restores insulin sensitivity in inflamed adipose tissue.[1]

-

Secondary Target: -Glucosidase Inhibition

4'-MC acts as a potent inhibitor of

-

Quantitative Potency:

-

Physiological Impact: Delays glucose absorption, flattening the post-prandial blood glucose curve.

Emerging Target: PTP1B (Protein Tyrosine Phosphatase 1B)

PTP1B is a negative regulator of the insulin signaling pathway, dephosphorylating the Insulin Receptor (IR) and IRS-1.

-

Scaffold Relevance: While 4'-MC itself shows moderate inhibition, it serves as a critical chemical scaffold.[1] Derivatives (e.g., 4,4'-dimethoxychalcone or prenylated variants) show IC

values in the low micromolar range (2–15 µM). -

Therapeutic Logic: Inhibition of PTP1B prolongs the phosphorylation state of the Insulin Receptor, effectively amplifying the insulin signal without increasing insulin levels.

Quantitative Data Summary

| Molecular Target | Effect | Quantitative Metric (Ref) | Mechanism Type |

| PPAR | Activation | Effective Conc: 5 µM (Cell Culture) | Nuclear Receptor Agonism |

| Inhibition | IC | Enzymatic Inhibition | |

| Glucose Uptake | Increase | Fold Change: ~1.5-2.0x (Basal) | GLUT4 Translocation |

| PTP1B | Inhibition | IC | Phosphatase Blockade |

Visualization of Signaling Pathways[3]

The following diagram illustrates the dual-action mechanism of 4'-MC: modulating nuclear transcription via PPAR

Caption: Dual-mechanism of this compound: Gut-level inhibition of glucose production and cellular-level activation of PPAR

Experimental Validation Framework

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Protocol A: PPAR -Driven Adipocyte Differentiation Assay

Objective: Validate the adipogenic potential of 4'-MC in 3T3-L1 preadipocytes.[1]

-

Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates (

cells/well) in DMEM + 10% BCS. Grow to contact inhibition (Day 0).[1] -

Induction (Day 2): Switch to Differentiation Medium (DMEM + 10% FBS) containing:

-

Positive Control: MDI cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin).

-

Experimental: MDI + 4'-MC (5 µM) .

-

Negative Control: Vehicle (DMSO < 0.1%).[1]

-

-

Maintenance (Day 4): Switch medium to DMEM + 10% FBS + Insulin (10 µg/mL) + 4'-MC (5 µM) .

-

Terminal Feed (Day 6): Switch to DMEM + 10% FBS + 4'-MC (5 µM) .

-

Readout (Day 8):

Protocol B: -Glucosidase Kinetic Inhibition Assay

Objective: Determine the IC

-

Reagents:

-

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae, 1 U/mL in 0.1 M phosphate buffer, pH 6.8). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG, 5 mM).[1] -

Test Compound: 4'-MC (dissolved in DMSO, serial dilutions: 5, 10, 25, 50, 100 µg/mL).

-

-

Reaction:

-

Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

-

Calculation:

-

Validation: Acarbose positive control should yield IC

~24 µg/mL (assay dependent).[1]

-

Structure-Activity Relationship (SAR) Insights

While 4'-MC is active, SAR studies highlight critical modifications for enhanced potency:

-

B-Ring Methoxylation (4'-position): Essential for lipophilicity and PPAR

hydrophobic pocket binding.[1] -

A-Ring Halogenation: Introduction of Bromine or Iodine at the 2-position (e.g., 2-bromo-4'-methoxychalcone) significantly enhances AMPK activation , a target not strongly engaged by the parent 4'-MC molecule.[1]

-

Prenylation: Addition of prenyl groups (e.g., Xanthoangelol) shifts specificity towards GLUT4 translocation independent of PPAR

.

References

-

Rosales Acho, L. D., et al. (2024). "Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone."[1][4] MDPI. Link

-

Key Finding: Establishes

-glucosidase IC

-

-

Lee, Y. S., et al. (2018). "2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5'-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice."[1] International Journal of Molecular Sciences. Link

-

Key Finding: Differentiates parent compound from halogenated derivatives regarding AMPK activation.[1]

-

-

MedChemExpress. "this compound Product Information & Biological Activity." Link

- Key Finding: Validates PPAR activation and adipocyte differenti

-

Kittakoop, P., et al. (2017). "Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids."[5] Scientific Reports.[1] Link

Sources

- 1. This compound | CAS:959-23-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

recrystallization and purification of 4'-Methoxychalcone from ethanol

Application Note: High-Purity Recrystallization and Purification of 4'-Methoxychalcone

Abstract & Introduction

This compound (CAS: 959-23-9) is a vital

For biological assays and downstream synthesis, high purity (>98%) is non-negotiable. This application note details a robust, self-validating protocol for the recrystallization of this compound using Ethanol (EtOH). Unlike generic guides, this protocol focuses on thermodynamic control to minimize "oiling out"—a common failure mode for lipophilic chalcones—and maximize crystal lattice exclusion of impurities.

Physicochemical Basis of Purification

The success of this protocol relies on the steep solubility differential of this compound in ethanol:

-

High Temperature (78°C): High solubility allows complete dissolution of the target molecule.

-

Low Temperature (0-4°C): Low solubility forces the chalcone to crystallize, while polar impurities (catalysts, salts) remain solubilized in the polar ethanol matrix, and non-polar oily impurities are rejected by the forming crystal lattice.

Solvent Choice: 95% Ethanol is preferred over Absolute Ethanol. The 5% water content acts as a mild anti-solvent for the lipophilic chalcone, slightly sharpening the recovery curve without causing premature precipitation.

Pre-Purification Assessment

Before initiating recrystallization, characterize the crude material to establish a baseline.

| Parameter | Crude Specification (Typical) | Target Specification (Pure) |

| Appearance | Yellow/Orange sticky solid | Pale yellow needles/plates |

| Melting Point | 90–98°C (Broad range) | 101–103°C (Sharp, <2°C range) |

| TLC ( | Multiple spots (smearing) | Single spot ( |

*TLC Condition: Hexane:Ethyl Acetate (8:2 or 7:3).

Detailed Protocol: Thermodynamic Recrystallization

Safety: Ethanol is highly flammable. Perform all heating in a fume hood away from open flames.

Step 1: Saturation (The "Minimum Solvent" Rule)

-

Weigh the crude this compound.

-

Place solid in an Erlenmeyer flask.

-

Critical Metric: Add 95% Ethanol at a ratio of approximately 4 mL per gram of crude solid.[1][2]

-

Why? Excess solvent drastically reduces yield. 4 mL/g is the empirical "sweet spot" for methoxychalcones.

-

-

Add a magnetic stir bar and a boiling chip.

Step 2: Dissolution and Reflux[3]

-

Heat the mixture to boiling (approx. 78°C) on a stir plate.

-

If the solid does not completely dissolve after 2 minutes of reflux, add more ethanol in small aliquots (0.5 mL at a time).

-

Stop adding solvent the moment the solution becomes clear (yellow/orange).

-

Note: If dark particles remain but the bulk solid is gone, these are mechanical impurities. Proceed to Step 3 immediately.

-

Step 3: Hot Filtration (Optional but Recommended)

Required only if insoluble mechanical debris is visible.

-

Pre-heat a glass funnel and fluted filter paper with hot ethanol.

-

Causality: Cold glass will shock the saturated solution, causing premature crystallization and clogging the filter.

-

-

Filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.

Step 4: Controlled Nucleation (The "Slow Cool")

This is the most critical step for purity.

-

Remove the flask from heat and place it on a cork ring or wood block.

-

Cover the mouth with a watch glass or foil (do not seal tight).

-

Allow to cool to room temperature undisturbed for 30–45 minutes.

-

Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 20 minutes to maximize yield.

Step 5: Isolation and Washing[2][4][6]

-

Collect crystals via vacuum filtration using a Büchner funnel.[5]

-

The Wash: Wash the filter cake with ice-cold 95% Ethanol (approx. 1 mL/g of starting material).

-

Warning: Do not use room temperature ethanol; it will redissolve your product.

-

-

Apply vacuum for 5–10 minutes to remove bulk solvent.

Step 6: Drying

-

Transfer crystals to a watch glass.[6]

-

Dry in a desiccator or vacuum oven at 40°C for 2 hours.

-

Validation: Verify dryness by checking the melting point. Solvent residues depress the melting point.

-

Process Visualization (Workflow)

Figure 1: Decision-matrix flowchart for the thermodynamic recrystallization of this compound.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid oil droplet rather than crystals. | Cause: Solution is too concentrated or cooled too fast. Fix: Reheat to dissolve, add 1-2 mL extra ethanol, and cool very slowly. Scratch the glass with a rod to induce nucleation. |

| No Crystals | Solution remains clear at 0°C. | Cause: Supersaturation stability. Fix: Scratch the inner wall of the flask with a glass rod or add a single "seed crystal" of pure chalcone. |

| Low Yield | <50% recovery. | Cause: Too much solvent used during dissolution. Fix: Evaporate 30% of the solvent on a rotovap and re-cool. Always check mother liquor for second crop. |

| Colored Impurities | Crystals remain dark yellow/orange. | Cause: Conjugated oligomers. Fix: Perform a second recrystallization using activated charcoal (add charcoal during reflux, then hot filter). |

Validation (Self-Checking the System)

To ensure the protocol was successful, perform these checks:

-

Melting Point: The purified solid must melt between 101–103°C [1]. A range >2°C indicates retained solvent or impurities.

-

TLC Purity: Run a TLC plate (Hexane/EtOAc 7:3). The crude lane will show base-line material (polymers) and high-Rf spots (unreacted aldehyde). The pure lane must show a single, distinct spot under UV (254 nm).

-

H-NMR Confirmation: The methoxy group singlet should appear at

3.86 ppm . The

References

-

SciTePress. (2023). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques (NMR Data Reference). Retrieved from [Link]

Sources

Application Note: 4'-Methoxychalcone Dosing Protocols for In Vivo Mouse Models

Part 1: Executive Summary & Scientific Rationale

4'-Methoxychalcone (4-MC) is a bioactive chalcone derivative distinct from its hydroxylated analogs (e.g., 2'-hydroxy-4'-methoxychalcone) and dimeric forms (e.g., 4,4'-dimethoxychalcone). Its primary utility in in vivo mouse models centers on metabolic regulation and anti-inflammatory signaling .

Unlike many flavonoids that suffer from rapid glucuronidation and poor bioavailability, 4-MC exhibits specific lipophilic characteristics that allow for effective oral dosing in lipid-based vehicles. Mechanistically, it acts as a PPAR

Key Experimental Applications:

-

Metabolic Syndrome: Improvement of insulin sensitivity and glucose tolerance.

-

Adipocyte Biology: Promotion of adipocyte differentiation and modulation of adipokine secretion (Adiponectin/Leptin).

-

Inflammation: Suppression of pro-inflammatory cytokines (TNF-

, IL-6) in acute and chronic models.

Part 2: Physicochemical Properties & Formulation Strategy[1]

The success of 4-MC administration relies heavily on overcoming its poor aqueous solubility. Standard saline formulations often result in precipitation and inconsistent dosing. The following vehicle strategies are validated for reproducibility.

Compound Properties[2][3][4][5][6][7][8][9]

-

Appearance: Light yellow to white crystalline solid

-

Solubility:

-

Water: Insoluble

-

DMSO:

22 mg/mL (Soluble) -